1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1326878-96-9
Cat. No.: VC4396029
Molecular Formula: C15H11FN4O2
Molecular Weight: 298.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326878-96-9 |
|---|---|
| Molecular Formula | C15H11FN4O2 |
| Molecular Weight | 298.277 |
| IUPAC Name | 1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H11FN4O2/c1-9-8-11(2-3-12(9)16)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) |
| Standard InChI Key | RWIGAOXYIJDKRI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F |
Introduction
1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that belongs to the class of triazoles. It is characterized by its molecular formula, C15H11FN4O2, and has a molecular weight of approximately 298.27 g/mol . This compound is often used in research settings due to its unique structural features, which make it a valuable intermediate in the synthesis of various pharmaceutical and chemical agents.
Synthesis and Applications
The synthesis of 1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves click chemistry reactions, which are efficient methods for forming triazole rings. This compound can serve as a precursor for the synthesis of more complex molecules with potential biological activities.
While specific biological activities of this compound are not widely reported, triazole derivatives in general have been explored for their antiproliferative, antibacterial, and antifungal properties . The versatility of triazoles in medicinal chemistry makes them attractive candidates for drug development.
Availability and Handling
1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is available from several chemical suppliers for research purposes. It is typically sold in quantities of 10 mg or more, with a purity of 98% or higher . Handling and storage should follow standard laboratory protocols for organic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume